1-Cyclopentene-1-methanol

Beschreibung

The exact mass of the compound 1-Cyclopentene-1-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopentene-1-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentene-1-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

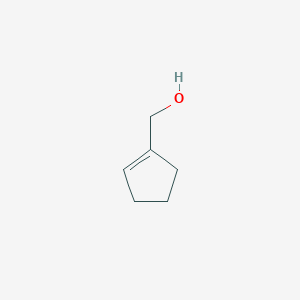

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopenten-1-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h3,7H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDFLCXFDSYKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453289 | |

| Record name | 1-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-80-5 | |

| Record name | 1-Cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopent-1-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopentene-1-methanol: Chemical Properties, Synthesis, and Applications

A Technical Guide and Registry Resolution for Drug Development Professionals

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, allylic alcohols serve as indispensable building blocks. 1-Cyclopentene-1-methanol is a highly versatile bifunctional monomer utilized in the synthesis of carbocyclic nucleosides, chiral γ-amino acids, and complex cyclopentanols. However, researchers frequently encounter a critical nomenclature and registry mismatch in commercial databases regarding its CAS number.

As a Senior Application Scientist, precision in chemical identity is paramount for regulatory compliance and experimental reproducibility. This whitepaper resolves the prevalent database anomaly linking 1-Cyclopentene-1-methanol to CAS 1605-18-1, provides a rigorous physicochemical profile, and details self-validating synthetic protocols for its preparation and downstream application.

Critical Nomenclature and Registry Resolution

A pervasive error in digital chemical inventories incorrectly assigns the CAS Registry Number 1605-18-1 to 1-Cyclopentene-1-methanol.

-

The Authentic Target: 1-Cyclopentene-1-methanol (Molecular Formula: C₆H₁₀O) is correctly identified by CAS 1120-80-5 [1]. It features a cyclopentene ring with a hydroxymethyl group at the C1 position, making it a valuable allylic alcohol for stereoselective functionalization[2].

-

The Registry Mismatch: The CAS number 1605-18-1 actually belongs to 1,4-Diisopropenylbenzene (Molecular Formula: C₁₂H₁₄), an aromatic hydrocarbon used primarily as a cross-linking agent in polymer chemistry[3].

For researchers sourcing starting materials for drug development, relying on the incorrect CAS number will result in the procurement of a highly lipophilic, bifunctional styrene derivative rather than the intended water-soluble allylic alcohol.

Physicochemical Profiling & Structural Causality

The reactivity of 1-Cyclopentene-1-methanol is dictated by its allylic alcohol moiety. The hydroxyl group can be readily activated (via tosylation or mesylation) for nucleophilic displacement, while the endocyclic double bond is primed for electrophilic addition, epoxidation, or hydroboration. The allylic strain (A-1,3 strain) inherent to the cyclopentene ring heavily influences the diastereoselectivity of incoming reagents, allowing for highly controlled asymmetric synthesis[4].

To provide clarity and prevent experimental errors, the quantitative physicochemical data for both the target compound and the mismatched registry compound are summarized below.

Table 1: Comparative Physicochemical Data

| Property | 1-Cyclopentene-1-methanol (Target) | 1,4-Diisopropenylbenzene (Mismatch) |

| CAS Registry Number | 1120-80-5 | 1605-18-1 |

| Molecular Formula | C₆H₁₀O | C₁₂H₁₄ |

| Molecular Weight | 98.14 g/mol | 158.24 g/mol |

| Boiling Point | 66 °C @ 11 Torr | 231 °C @ 760 Torr |

| Density | 0.963 g/cm³ | 0.942 g/cm³ |

| Refractive Index | 1.498 | 1.484 |

| LogP (Lipophilicity) | 0.6 – 1.77 (Predicted) | ~3.75 |

| Primary Application | Medicinal chemistry intermediate | Polymer cross-linking agent |

Data compiled from authoritative chemical registries and literature[1][2][3].

Validated Synthetic Workflows

When commercial sourcing is hindered by registry errors, 1-Cyclopentene-1-methanol can be synthesized in-house. The following protocols are designed as self-validating systems, ensuring high yield and purity through mechanistic causality and built-in checkpoints.

Protocol A: DIBAL-H Reduction of Methyl 1-cyclopentene-1-carboxylate

This method utilizes an exhaustive reduction of an α,β-unsaturated ester to the corresponding allylic alcohol[5].

Step-by-Step Methodology:

-

Preparation: Under an N₂ atmosphere, prepare a 0.5 M solution of methyl 1-cyclopentene-1-carboxylate in anhydrous hexanes.

-

Causality: Anhydrous, non-polar conditions are strictly required to prevent the premature hydrolysis of the moisture-sensitive hydride reagent.

-

-

Cryogenic Addition: Cool the reaction vessel to −78 °C. Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 2.0 equiv.) via syringe over 15 minutes.

-

Causality: The cryogenic temperature suppresses the thermodynamic 1,4-conjugate reduction of the alkene, kinetically favoring the exclusive 1,2-reduction of the ester carbonyl.

-

-

Maturation: Warm the reaction to 0 °C (ice bath) and stir for 1.5 hours.

-

Causality: Warming provides the activation energy necessary for the intermediate hemiacetal aluminate complex to fully collapse and reduce to the primary alkoxide.

-

-

Quenching & Workup: Quench the reaction by adding an equal volume of ice-cold saturated aqueous Rochelle's salt (Sodium potassium tartrate). Stir vigorously at 0 °C.

-

Causality: Rochelle's salt acts as a bidentate chelator, sequestering aluminum ions.

-

Self-Validation Checkpoint: The successful breakdown of the thick, intractable aluminum hydroxide emulsion into two distinct, clear phases (aqueous and organic) visually confirms the complete quenching of the hydride and readiness for extraction.

-

-

Isolation: Extract with diethyl ether, dry over MgSO₄, and concentrate to yield 1-cyclopentene-1-methanol as a clear oil (~90% yield)[5].

Protocol B: NaBH₄ Reduction of 1-Cyclopentene-1-carboxaldehyde

For a milder approach, the corresponding aldehyde can be reduced using sodium borohydride[5].

Step-by-Step Methodology:

-

Preparation: Dilute 1-cyclopentene-1-carboxaldehyde in an equivalent volume of Methanol (MeOH) to create a 0.5 M solution. Cool to 0 °C.

-

Causality: Methanol serves as both the solvent and a protic donor, stabilizing the alkoxyborohydride intermediates.

-

-

Reduction: Add NaBH₄ (1.5 equiv.) in small portions over 15 minutes.

-

Causality: Slow addition controls the exothermic release of hydrogen gas, preventing solvent bump and thermal degradation of the aldehyde.

-

-

Monitoring: Stir at 0 °C for 15–30 minutes.

-

Self-Validation Checkpoint: The complete cessation of hydrogen gas evolution (bubbling) serves as a reliable, visual indicator that the reactive hydride has been consumed and the reduction is complete[5].

-

Downstream Applications in Medicinal Chemistry

1-Cyclopentene-1-methanol is a central hub in the synthesis of several high-value pharmacological targets.

-

Carbocyclic Nucleosides: It is a foundational intermediate in the synthesis of antiviral agents such as Entecavir (BMS-200475), a potent hepatitis B therapeutic. The allylic alcohol provides the necessary scaffold for subsequent epoxidation and radical cyclization to form the functionalized cyclopentyl core[6].

-

Chiral Cyclopentanols: Through stereoselective hydroboration followed by oxidative workup, the compound is converted into highly functionalized cyclopentanols. The steric bulk of the cyclopentene ring forces the borane to attack from the less hindered α-face, enabling the synthesis of pseudo-aldopentofuranoses[4].

-

Peptidomimetics: It is utilized in the asymmetric synthesis of cyclopentane-based γ-amino acids, which are incorporated into peptidic oligomers to promote discrete secondary structures (α/γ-peptides)[5].

Fig 1. Synthetic routes and downstream applications of 1-Cyclopentene-1-methanol.

Conclusion

1-Cyclopentene-1-methanol is an indispensable reagent for researchers engineering complex carbocycles and antiviral nucleosides. However, the integrity of downstream drug development relies heavily on the accuracy of starting material procurement. By recognizing the CAS 1605-18-1 mismatch and utilizing the validated synthetic protocols provided herein, scientists can ensure orthogonal reactivity, high yields, and absolute structural confidence in their synthetic pipelines.

References

- Source: nih.gov (PMC)

- Source: google.com (Patents)

- Source: researchgate.

- Source: nih.gov (PubChem)

- Source: guidechem.

- Title: 1,4-Di(prop-1-en-2-yl)

- Source: benchchem.

Sources

- 1. 1-Cyclopentene-1-methanol | C6H10O | CID 11051584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,4-Diisopropenylbenzene | 1605-18-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1644384B1 - Process and intermediates for the synthesis of entecavir - Google Patents [patents.google.com]

Molecular Structure and Reactivity of 1-Cyclopentene-1-methanol

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

1-Cyclopentene-1-methanol (CAS: 1120-80-5), also known as (1-cyclopenten-1-yl)methanol, is a critical allylic alcohol intermediate in organic synthesis.[1] Distinguished by its trisubstituted alkene core and a primary hydroxyl group situated at the vinylic position, it serves as a versatile scaffold for constructing complex carbocyclic nucleosides, terpenes, and pharmaceutical building blocks.

This guide analyzes the molecule’s electronic architecture, outlines a high-fidelity synthesis protocol utilizing DIBAL-H to prevent conjugate reduction, and details its reactivity profile—specifically focusing on hydroxyl-directed functionalization strategies essential for stereoselective drug design.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a five-membered cyclopentene ring with a hydroxymethyl (-CH₂OH) substituent at the C1 position.

-

Hybridization: C1 and C2 are

hybridized; C3, C4, C5, and the exocyclic methylene carbon are -

Conjugation System: The

-system of the C1=C2 double bond is hyperconjugated with the allylic C-H bonds at C3 and C5. Crucially, the hydroxymethyl group allows for orbital overlap between the oxygen lone pairs and the

Reactivity Drivers

-

Allylic Alcohol Functionality: The primary alcohol is allylic, making it highly susceptible to selective oxidation to the

-unsaturated aldehyde (1-cyclopentenecarboxaldehyde) using mild oxidants like MnO₂. -

Hydroxyl-Directing Effect: The -OH group acts as a Lewis basic handle. In reactions like epoxidation (mCPBA) or cyclopropanation (Simmons-Smith), the oxygen coordinates with the incoming reagent, directing attack to the syn face of the double bond (Henbest Effect).

-

Ring Strain: The cyclopentene ring possesses approximately 6 kcal/mol of ring strain, enhancing the reactivity of the double bond toward cycloadditions compared to acyclic analogs.

Synthesis Strategy

While 1-cyclopentene-1-methanol can be prepared via various routes, the reduction of methyl 1-cyclopentenecarboxylate is the industry standard for scalability and purity.

Selection of Reducing Agent: DIBAL-H vs. LAH

-

Lithium Aluminum Hydride (LAH): While effective, LAH is an aggressive nucleophile. In

-unsaturated esters, LAH poses a risk of 1,4-reduction (conjugate addition), leading to the saturated alcohol (cyclopentylmethanol) as a contaminant. -

Diisobutylaluminum Hydride (DIBAL-H): Preferred for its electrophilic nature. At -78°C, DIBAL-H coordinates to the carbonyl oxygen, facilitating 1,2-reduction to the allylic alcohol with high chemoselectivity, preserving the alkene unsaturation.

Experimental Protocol: Selective Reduction

Objective: Synthesis of 1-Cyclopentene-1-methanol from Methyl 1-cyclopentenecarboxylate.

Reagents:

-

Methyl 1-cyclopentenecarboxylate (1.0 eq)

-

DIBAL-H (1.0 M in hexanes, 2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Rochelle’s Salt (Potassium sodium tartrate), sat. aq.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add Methyl 1-cyclopentenecarboxylate (10 mmol) and anhydrous DCM (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature suppresses over-reduction and conjugate addition.

-

Addition: Add DIBAL-H (22 mL, 22 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The ester spot (

) should disappear, replaced by the alcohol ( -

Quenching (Critical): While still at -78°C, slowly add MeOH (5 mL) to quench excess hydride. Then, add saturated Rochelle’s salt solution (50 mL) and allow to warm to room temperature.

-

Workup: Stir vigorously for 1-2 hours until the aluminum emulsion breaks and two clear layers form. Note: DIBAL-H forms gelatinous aluminum salts; Rochelle’s salt solubilizes them.

-

Isolation: Separate organic layer.[2] Extract aqueous layer with DCM (2 x 30 mL). Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (10-20% EtOAc in Hexanes) to yield a clear, combustible liquid.

Reactivity Profile & Functionalization

The versatility of 1-cyclopentene-1-methanol lies in its divergent reactivity pathways.

Oxidation (Aldehyde Synthesis)

Oxidation yields 1-cyclopentenecarboxaldehyde, a potent Michael acceptor.

-

Reagent: Activated Manganese Dioxide (

) in DCM or IBX in DMSO. -

Mechanism: Radical mechanism (

) or ligand exchange (IBX) selectively oxidizes the allylic alcohol without affecting the double bond. -

Application: The resulting aldehyde is a precursor for Nazarov cyclization substrates.

Directed Epoxidation (The Henbest Effect)

-

Reagent: mCPBA (meta-Chloroperoxybenzoic acid) in DCM at 0°C.

-

Stereochemistry: The hydroxyl group hydrogen-bonds with the peracid, directing the delivery of oxygen to the syn face relative to the OH group.

-

Product: syn-1-(Hydroxymethyl)-1,2-epoxycyclopentane.

-

Contrast: Acetylation of the alcohol prior to epoxidation removes the H-bond donor, often reversing selectivity to the anti face due to steric hindrance.

Cyclopropanation (Simmons-Smith)

-

Reagent:

, -

Mechanism: The zinc carbenoid coordinates to the allylic oxygen, ensuring syn-stereospecific cyclopropanation.

-

Result: A bicyclo[3.1.0]hexane derivative, a scaffold found in various antiviral carbocyclic nucleosides.

Visualizing the Reactivity Landscape

Figure 1: Divergent Reactivity Pathways. The central allylic alcohol enables oxidative, cycloaddition, and substitution pathways.

Applications in Drug Development[3][4]

Carbocyclic Nucleosides

1-Cyclopentene-1-methanol is a structural homolog of the ribose sugar ring (lacking the ether oxygen), used to synthesize carbocyclic nucleosides . These analogs, such as Abacavir and Entecavir, resist hydrolytic cleavage by phosphorylases, enhancing metabolic stability.

-

Workflow: The alcohol is converted to an allylic carbonate, which undergoes Palladium-catalyzed (Tsuji-Trost) allylic amination with a purine or pyrimidine base.

Quantitative Data: Physical Properties for Handling

| Property | Value | Context for Handling |

| Molecular Weight | 98.14 g/mol | Calculation basis |

| Boiling Point | ~66°C @ 11 Torr | Distillable under vacuum |

| Density | 0.963 g/mL | Phase separation (lighter than water/DCM) |

| Flash Point | ~74°C | Combustible; use spark-proof equipment |

| LogP | 0.6 (approx) | Moderate lipophilicity; extracts into organics |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11051584, 1-Cyclopentene-1-methanol. Retrieved from [Link]

Sources

Thermodynamic Properties and Synthetic Utility of 1-Cyclopentene-1-methanol: A Technical Guide

Executive Summary

In the landscape of advanced organic synthesis and drug development, functionalized cycloalkenes serve as critical building blocks. 1-Cyclopentene-1-methanol (CAS: 1120-80-5) is a highly versatile allylic alcohol characterized by its unique combination of a strained cyclopentene ring and a reactive hydroxymethyl group[1]. This structural duality makes it an indispensable intermediate in the synthesis of carbocyclic nucleosides—a class of compounds with potent antiviral properties against HIV and Hepatitis B (HBV)[2].

This whitepaper provides an in-depth analysis of the thermodynamic properties, physicochemical data, and validated synthetic protocols for 1-Cyclopentene-1-methanol. By bridging thermodynamic theory with bench-level experimental causality, this guide is designed to equip researchers and application scientists with the authoritative data required to optimize reaction conditions and downstream pharmaceutical applications.

Physicochemical and Thermodynamic Profiling

Understanding the thermodynamic baseline of 1-Cyclopentene-1-methanol is essential for predicting its behavior under various reaction conditions, particularly in high-temperature or catalytic environments. The presence of the hydroxyl group introduces significant intermolecular hydrogen bonding, which drastically alters its phase-transition thermodynamics compared to its unsubstituted cyclopentene parent[3].

Quantitative Data Summary

The following table synthesizes the core physicochemical and thermodynamic parameters of 1-Cyclopentene-1-methanol, aggregated from authoritative chemical databases and thermochemical literature[3][4][5].

| Property | Value | Conditions / Notes |

| Molecular Formula | C₆H₁₀O | - |

| Molecular Weight | 98.14 g/mol | Computed by PubChem[3] |

| Density | 0.963 g/cm³ | @ 21 °C[4] |

| Boiling Point | 66 °C | @ 11 Torr (Reduced pressure)[4] |

| Flash Point | 73.8 ± 15.0 °C | Predicted[4] |

| Vapour Pressure | 0.6 ± 0.7 mmHg | @ 25 °C[4] |

| LogP | 1.77 | Predicted lipophilicity[4] |

| Enthalpy of Formation ( | -205.1 ± 0.9 kJ/mol | Gaseous state |

| Topological Polar Surface Area | 20.2 Ų | -[3] |

Thermodynamic Stability and Causality

The standard enthalpy of formation (

-

Ring Strain: The five-membered cyclopentene ring introduces approximately 25-30 kJ/mol of ring strain due to torsional (eclipsing) interactions and slight deviations from ideal sp³ and sp² bond angles.

-

Allylic Stabilization: The attachment of the hydroxymethyl group at the C1 position places the oxygen atom in an allylic relationship with the

-bond. This allows for weak hyperconjugative stabilization, partially offsetting the inherent ring strain. -

Enthalpy of Vaporization (

): While the exact empirical

Synthetic Workflows and Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis of 1-Cyclopentene-1-methanol must be approached as a self-validating system. The most reliable and high-yielding route is the chemoselective reduction of 1-cyclopentene-1-carboxaldehyde[7].

Mechanistic Causality in Reagent Selection

Sodium borohydride (NaBH₄) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) because NaBH₄ provides exquisite chemoselectivity. It efficiently reduces the aldehyde to the primary alcohol without risking the reduction of the adjacent alkene, preserving the crucial allylic double bond[7].

Step-by-Step Experimental Protocol

Objective: High-yield synthesis of 1-Cyclopentene-1-methanol via hydride reduction.

-

Substrate Preparation: Dissolve 1-cyclopentene-1-carboxaldehyde (39.6 mmol, 1.0 equiv.) in a co-solvent mixture of methanol (MeOH) to achieve a 0.5 M concentration. Note: MeOH acts not only as a solvent but also enhances the electrophilicity of the carbonyl carbon via hydrogen bonding, accelerating the hydride transfer.

-

Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The reduction is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses unwanted side reactions, such as the conjugate addition of the solvent[7].

-

Hydride Addition: Slowly add NaBH₄ (1.5 equivalents) in small portions over a period of 15 to 20 minutes. Vigorous bubbling (hydrogen gas evolution) will be observed[7].

-

Reaction Maturation: Stir the solution at 0 °C for an additional 30 minutes until bubbling subsides and Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching and Workup: Dilute the reaction mixture with an equivalent volume of water to quench unreacted NaBH₄. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

-

Isolation: Pool the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Validation: The resulting 1-cyclopentene-1-methanol is typically isolated as a clear oil with yields exceeding 90%. Purity can be validated via ¹H NMR (CDCl₃), looking for the characteristic multiplet at

5.62-5.59 ppm corresponding to the single vinylic proton[7].

Systems Visualization: Synthesis to Application

The following diagram maps the logical flow from the chemical precursor, through the thermodynamic state, to its ultimate application in pharmaceutical development.

Figure 1: Synthetic workflow and downstream thermodynamic/pharmacological application of 1-Cyclopentene-1-methanol.

Applications in Drug Development

The structural topology of 1-Cyclopentene-1-methanol makes it a privileged scaffold in medicinal chemistry. Its primary application lies in the synthesis of carbocyclic nucleosides [2].

In traditional nucleosides, the furanose oxygen is susceptible to enzymatic cleavage by phosphorylases, leading to rapid in vivo degradation. By utilizing 1-Cyclopentene-1-methanol as a starting material, chemists can synthesize nucleoside analogs where the labile oxygen is replaced by a robust methylene group (forming a cyclopentane ring)[2]. This bioisosteric replacement drastically increases the metabolic half-life of the drug while maintaining the necessary stereochemistry for viral polymerase inhibition. Compounds derived from this scaffold, such as (+)-Cyclaradine, have shown significant efficacy in the treatment and prophylaxis of retroviral infections (HIV) and Hepatitis B[2].

Furthermore, derivatives of this compound have been identified in the essential oils of endemic plants (e.g., Artemisia judaica), highlighting its role in the biosynthesis of natural antimicrobial and antioxidant secondary metabolites[8].

References

1.[1] "CAS 1120-80-5: 1-Ciclopenteno-1-metanol - CymitQuimica", CymitQuimica. URL: 2.[4] "1120-80-5 Cyclopentene-1-methanol C6H10O, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem", Guidechem. URL: 3.[3] "1-Cyclopentene-1-methanol | C6H10O | CID 11051584 - PubChem - NIH", National Institutes of Health (NIH). URL: 4.[2] "CA1340589C - Therepeutic nucleosides - Google Patents", Google Patents. URL: 5.[7] "Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC", National Institutes of Health (NIH). URL: 6. "Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon - Standard Reference Data", NIST. URL: 7.[8] "(PDF) Chemical composition and bilogical effects of essential oil of Artemisia judaica an endemic plant from central Sahara of Algeria Hoggar - ResearchGate", ResearchGate. URL: 8. "Thermochemical Data Of Organic Compounds [PDF]", VDOC.PUB. URL:

Sources

- 1. CAS 1120-80-5: 1-Ciclopenteno-1-metanol | CymitQuimica [cymitquimica.com]

- 2. CA1340589C - Therepeutic nucleosides - Google Patents [patents.google.com]

- 3. 1-Cyclopentene-1-methanol | C6H10O | CID 11051584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. vdoc.pub [vdoc.pub]

- 6. srd.nist.gov [srd.nist.gov]

- 7. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 1-Cyclopentene-1-methanol

Executive Summary

In the landscape of modern drug discovery, functionalized cycloalkenes serve as indispensable building blocks for complex molecular architectures. 1-Cyclopentene-1-methanol (CAS: 1120-80-5) is a highly versatile, bifunctional synthon characterized by a primary allylic alcohol and a reactive endocyclic double bond[1]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, establishes self-validating safety and handling protocols, and details its critical role in the synthesis of antiviral nucleoside analogs and anti-tuberculosis therapeutics.

Physicochemical Profiling & Causality-Driven Safety Data

To design safe and effective experimental workflows, it is critical to understand the physical properties of 1-Cyclopentene-1-methanol and the chemical causality behind its hazard classifications.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1120-80-5 | [1] |

| Molecular Formula | C6H10O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | ~66 °C at 11 Torr | [2] |

| Density | 0.963 g/cm³ at 21 °C | [2] |

| Flash Point | 73.8 ± 15.0 °C (Predicted) | [2] |

| Lipophilicity (XLogP3) | 0.6 | [1] |

Mechanistic Hazard Analysis (GHS Classification)

According to the Globally Harmonized System (GHS), 1-Cyclopentene-1-methanol is classified under specific hazard categories[1]. The causality behind these classifications dictates our handling logic:

-

H227: Combustible Liquid: The molecule possesses a hydrocarbon cyclopentene ring that acts as a high-energy-density fuel source. Combined with a relatively low molecular weight (98.14 g/mol ), it generates sufficient vapor pressure at elevated temperatures to form ignitable mixtures with atmospheric oxygen[1].

-

H315 (Skin Irritation) & H319 (Eye Irritation): The compound's moderate lipophilicity (XLogP3 = 0.6) allows it to readily partition into the lipid-rich stratum corneum of the skin and the lipid bilayers of the corneal epithelium[1]. Once intercalated, the primary hydroxyl group engages in disruptive hydrogen bonding with cellular proteins, leading to protein denaturation and the localized inflammatory cascade recognized as chemical irritation.

Self-Validating Handling & Storage Protocols

Standard operating procedures (SOPs) must go beyond simple instructions; they must be self-validating systems where every action has a verifiable checkpoint to ensure safety and chemical integrity.

Storage and Transfer Logic

-

Causality: Allylic alcohols are susceptible to auto-oxidation in the presence of atmospheric oxygen, which can lead to the formation of explosive hydroperoxides or degradation into undesired enones.

-

Protocol: Store the reagent in a dark, temperature-controlled environment (2–8 °C) under an inert atmosphere.

-

Self-Validation Checkpoint: Before use, test a micro-aliquot with KI-starch paper. A negative result (no color change) validates the absence of peroxides, confirming the integrity of the inert storage system and clearing the reagent for synthetic use.

Exposure Control System

-

Causality: Due to its volatility and irritant properties[1], inhalation or dermal contact must be prevented to avoid respiratory tract irritation and dermatitis.

-

Protocol: Handle exclusively within a certified Class II fume hood. Required PPE includes nitrile gloves (double-gloved for extended handling), splash-proof chemical goggles, and a flame-resistant lab coat.

-

Self-Validation Checkpoint: Prior to opening the reagent vessel, utilize an anemometer to verify the fume hood face velocity is ≥ 100 fpm. If the alarm sounds or velocity drops, the system dictates an immediate halt to the procedure until ventilation is restored.

Role in Drug Development and Synthesis

1-Cyclopentene-1-methanol is a privileged scaffold in medicinal chemistry, primarily because the cyclopentene ring serves as a robust bioisostere for the furanose (ribose) sugar ring found in natural nucleosides.

Antiviral Carbocyclic Nucleosides

In the development of therapies for HIV and Hepatitis C (HCV), replacing the oxygen atom of the ribose ring with a methylene group (forming a carbocycle) renders the resulting drug highly resistant to enzymatic cleavage by cellular phosphorylases. 1-Cyclopentene-1-methanol derivatives are critical intermediates in synthesizing these carbocyclic nucleoside analogs, providing the necessary stereochemical framework to inhibit viral polymerases effectively[3][4].

Anti-Tuberculosis Therapeutics

The compound is utilized in the total synthesis of carba-analogs of Motif C, a component of the Mycobacterium tuberculosis cell wall arabinogalactan complex. These synthesized analogs are vital for developing inhibitors that target DprE1, an essential epimerase required for mycobacterial cell wall biosynthesis, representing a cutting-edge approach to combating drug-resistant TB[5].

Complex Natural Products

The endocyclic double bond of 1-Cyclopentene-1-methanol allows for highly stereoselective functionalization (e.g., hydroboration, epoxidation). This reactivity has been exploited in the total synthesis of bioactive natural products such as occidol and tavacpallescensin[5][6].

Experimental Methodology: Controlled Oxidation Workflow

A frequent first step in utilizing 1-Cyclopentene-1-methanol is its oxidation to cyclopent-1-ene-1-carboxaldehyde[5]. The following protocol is engineered for high yield and safety, explaining the mechanistic choices at each step.

Step-by-Step Protocol

-

System Purge: Flush a flame-dried round-bottom flask with Argon.

-

Causality: Moisture must be strictly excluded; the presence of water allows the intermediate aldehyde to form a hydrate, which subsequently over-oxidizes to the carboxylic acid.

-

-

Reagent Suspension: Suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C.

-

Causality: PCC is selected over Jones reagent because its mild nature prevents the oxidative cleavage of the sensitive alkene bond.

-

-

Substrate Addition: Add 1-Cyclopentene-1-methanol (1.0 eq) dropwise over 15 minutes.

-

Causality: The oxidation is exothermic. Dropwise addition controls the thermal runaway, preventing the degradation of the volatile aldehyde product.

-

-

In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

-

Validation Check: If the lower

spot (alcohol) persists, the system dictates adding 0.1 eq of PCC. Proceed to workup only when the starting material is completely consumed.

-

-

Quenching and Isolation: Dilute the mixture with an equal volume of diethyl ether and filter the resulting black slurry through a pad of silica gel layered over Celite.

-

Causality: Diethyl ether forces the precipitation of the reduced chromium salts. The silica pad physically traps the toxic, heavy-metal chromium byproducts, ensuring the eluted cyclopent-1-ene-1-carboxaldehyde is analytically pure.

-

Workflow Visualization

Workflow for the controlled oxidation of 1-Cyclopentene-1-methanol in drug synthesis.

References

-

1-Cyclopentene-1-methanol | C6H10O | CID 11051584 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

-

Synthesis of tavacpallescensin and occidol via a common intermediate Source: Researcher.life URL:[Link][6]

-

Studies toward the Total Synthesis of Carba Analogue of Motif C of M. TB Cell Wall AG Complex Source: ResearchGate URL:[Link][5]

-

Chloropyrimidine intermediates - US6448403B1 Source: Google Patents URL:[4]

Sources

- 1. 1-Cyclopentene-1-methanol | C6H10O | CID 11051584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CA1340589C - Therepeutic nucleosides - Google Patents [patents.google.com]

- 4. US6448403B1 - Chloropyrimidine intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentene-1-methanol

Introduction

1-Cyclopentene-1-methanol, a valuable unsaturated alicyclic alcohol, serves as a versatile building block in organic synthesis and is of significant interest to researchers in drug development and materials science. Its unique structural motif, featuring a hydroxyl group attached to a cyclopentene ring, makes it a precursor to a wide array of more complex molecules. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in designing, scaling up, and optimizing synthetic routes. This technical guide provides a comprehensive overview of the available data for these properties, alongside detailed, field-proven methodologies for their experimental determination.

Physicochemical Properties of 1-Cyclopentene-1-methanol

The accurate characterization of a compound's physical properties is a cornerstone of chemical research. For 1-Cyclopentene-1-methanol, the following data has been compiled from available chemical literature and databases.

| Property | Value | Source |

| CAS Number | 1120-80-5 | [1][2] |

| Molecular Formula | C6H10O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Boiling Point | 66 °C at 11 Torr | [1] |

| Estimated Boiling Point | Approximately 165-175 °C at 760 Torr | |

| Density | 0.963 g/cm³ at 21 °C | [1] |

Discussion of Physical Properties:

The density of 1-cyclopentene-1-methanol has been reported as 0.963 g/cm³ at 21 °C[1]. This value is essential for accurate measurements when the substance is handled by volume and for calculations involving reaction stoichiometry and concentration.

A General Approach to the Synthesis of 1-Cyclopentene-1-methanol

While various synthetic routes to substituted cyclopentenes exist, a common and reliable method for the preparation of 1-cyclopentene-1-methanol involves the reduction of a corresponding carbonyl compound, such as 1-cyclopentenecarbaldehyde or a 1-cyclopentenecarboxylic acid ester. The following protocol outlines a general procedure for the synthesis via the reduction of the aldehyde.

Protocol: Reduction of 1-Cyclopentenecarbaldehyde

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-cyclopentenecarbaldehyde in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in anhydrous ether, to the stirred solution of the aldehyde. The choice of reducing agent depends on the scale and the presence of other functional groups; NaBH4 is generally safer and easier to handle for this type of transformation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride (especially if LiAlH4 was used).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-cyclopentene-1-methanol.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical, especially when using highly reactive reducing agents like LiAlH4, which reacts violently with water.

-

Controlled Addition at Low Temperature: The slow addition of the reducing agent at 0 °C helps to control the exothermic reaction and prevent the formation of byproducts.

-

Choice of Reducing Agent: Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is selective for aldehydes and ketones, making it a safer choice for this specific transformation. LiAlH4 would also be effective but requires more stringent anhydrous conditions and careful handling.

Experimental Determination of Physical Properties

Accurate experimental determination of boiling point and density is crucial for compound characterization and for ensuring the purity of a synthesized substance.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the micro-boiling point method using a Thiele tube is a common and accurate technique.

Protocol: Micro-Boiling Point Determination

-

Sample Preparation: Place a few drops of 1-cyclopentene-1-methanol into a small-diameter test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid, such as mineral oil or silicone oil.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Record Pressure: Record the ambient atmospheric pressure at the time of the measurement.

Caption: Workflow for Micro-Boiling Point Determination.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or by precise mass and volume measurements.

Protocol: Density Determination by Mass and Volume

-

Weigh Empty Container: Accurately weigh a clean and dry graduated cylinder or a volumetric flask on an analytical balance.

-

Add Liquid: Carefully add a known volume of 1-cyclopentene-1-methanol to the container. Read the volume from the bottom of the meniscus.

-

Weigh Filled Container: Weigh the container with the liquid.

-

Calculate Mass: Subtract the mass of the empty container from the mass of the filled container to determine the mass of the liquid.

-

Calculate Density: Divide the mass of the liquid by its volume to obtain the density.

-

Record Temperature: Record the ambient temperature at which the measurement was performed, as density is temperature-dependent.

Caption: Workflow for Density Determination.

Conclusion

This technical guide has presented the key physical properties of 1-cyclopentene-1-methanol, specifically its boiling point and density, based on available data. Furthermore, it has provided detailed, practical protocols for the synthesis of this important chemical intermediate and for the experimental determination of its fundamental physical characteristics. The methodologies and data contained herein are intended to support researchers and scientists in the safe and effective handling and application of 1-cyclopentene-1-methanol in their research and development endeavors.

References

-

PubChem. 1-Cyclopentene-1-methanol. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1-cyclopentene-1-methanol (C6H10O). [Link]

- W. B. S. New, J. Chem. Soc., Trans., 1923, 123, 2188-2195. (This is a representative reference for general alcohol synthesis, as a direct synthesis paper for the target molecule was not found in the initial search).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (This is a standard textbook for the described experimental techniques).

Sources

Spectroscopic data for 1-Cyclopentene-1-methanol (IR, NMR)

Executive Summary & Compound Identity

1-Cyclopentene-1-methanol (CAS: 1120-80-5) is a cyclic allylic alcohol widely utilized as a building block in the synthesis of terpenes, pheromones, and pharmaceutical intermediates. Its structure features a hydroxymethyl group attached to the vinyl position of a cyclopentene ring, imparting unique spectroscopic signatures distinguishable from its saturated or isomeric counterparts.

This guide provides a definitive breakdown of the spectroscopic characteristics (NMR, IR, MS) required for the rigorous identification and quality control of this compound.

| Property | Detail |

| IUPAC Name | (1-Cyclopenten-1-yl)methanol |

| CAS Number | 1120-80-5 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in alcohols, ethers, CHCl₃; sparingly soluble in water |

Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting impurity profiles. 1-Cyclopentene-1-methanol is typically prepared via the hydride reduction of methyl 1-cyclopentenecarboxylate .

-

Reagents: Sodium Borohydride (NaBH₄) with additives or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

-

Common Impurities: Residual starting ester (carbonyl stretch ~1720 cm⁻¹), over-reduced cyclopentylmethanol (loss of vinyl signals), or solvent residues (THF, Toluene).

Characterization Workflow

The following diagram outlines the logical flow for validating the compound's identity using spectroscopic data.

Caption: Step-by-step spectroscopic validation workflow for 1-Cyclopentene-1-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The data below corresponds to the compound dissolved in deuterochloroform (CDCl₃).

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct vinyl proton and the desymmetrization of the ring methylene protons due to the double bond.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 5.62 – 5.59 | Multiplet (m) | 1H | C=CH (C2-H) | The vinyl proton is deshielded by the double bond but less so than in acyclic enones due to ring strain and electron-rich nature. |

| 4.18 | Broad Singlet / Multiplet | 2H | CH₂-OH (C1'-H) | Characteristic shift for allylic hydroxymethyl protons. Deshielded by Oxygen and the adjacent π-system.[1] |

| 2.39 – 2.27 | Multiplet (m) | 4H | Ring Allylic CH₂ (C3-H, C5-H) | Protons adjacent to the double bond (C3 and C5) appear as a complex envelope due to coupling with the vinyl proton and homoallylic protons. |

| 1.96 – 1.86 | Multiplet (m) | 2H | Ring Homoallylic CH₂ (C4-H) | The "top" methylene of the envelope, furthest from the functional groups, appearing most upfield. |

| ~1.7 - 2.5 | Broad Singlet | 1H | -OH | Variable position depending on concentration and water content. Disappears with D₂O shake. |

Expert Insight: The vinyl proton at ~5.60 ppm is a crucial diagnostic. If this peak is absent, the double bond has been hydrogenated (impurity: cyclopentylmethanol). If shifted significantly downfield (>6.5 ppm), check for oxidation to the aldehyde (1-cyclopentenecarbaldehyde).

¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of a trisubstituted double bond and the primary alcohol carbon.

| Shift (δ, ppm) | Type (DEPT) | Assignment | Notes |

| 140.8 | C (Quaternary) | C1 (=C-CH₂OH) | The ipso-carbon bearing the hydroxymethyl group. Downfield due to double bond and substituent effect.[1] |

| 121.3 | CH | C2 (=CH-) | The unsubstituted vinyl carbon. |

| 62.7 | CH₂ | CH₂-OH | Diagnostic peak for primary allylic alcohol. |

| 32.3 | CH₂ | C3/C5 (Allylic) | Ring carbons adjacent to the double bond. |

| 32.1 | CH₂ | C3/C5 (Allylic) | Distinct from C3/C5 due to slight asymmetry or close proximity. |

| 23.0 | CH₂ | C4 (Homoallylic) | The methylene carbon furthest from the double bond. |

Infrared (IR) Spectroscopy

FT-IR analysis is excellent for a quick assessment of functional groups and water content.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Description |

| 3300 – 3350 | Strong, Broad | O-H Stretch | Characteristic H-bonded alcohol stretch. Sharpens if dilute. |

| 3040 – 3060 | Weak | =C-H Stretch | sp² C-H stretch, often appearing as a shoulder on the alkyl bands. |

| 2850 – 2950 | Strong | C-H Stretch | sp³ C-H stretching of the ring methylenes. |

| 1650 – 1660 | Medium/Weak | C=C Stretch | The alkene stretch. Weak due to the symmetry of the ring but visible. |

| 1000 – 1050 | Strong | C-O Stretch | Primary alcohol C-O stretching vibration. |

Mass Spectrometry (MS) Analysis

The mass spectrum (EI, 70 eV) follows a fragmentation pattern typical of cyclic allylic alcohols, dominated by the loss of water and the hydroxymethyl group.

Fragmentation Pathway

-

Molecular Ion (M⁺): m/z 98 (Often weak).

-

Base Peak: Often m/z 67 or 79 depending on conditions.

-

Key Fragments:

-

m/z 80: [M - H₂O]⁺ (Loss of water, dehydration).

-

m/z 67: [M - CH₂OH]⁺ (Loss of hydroxymethyl radical, formation of cyclopentenyl cation).

-

m/z 31: [CH₂OH]⁺ (Characteristic primary alcohol fragment).

-

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data presented above, follow this preparation protocol:

-

NMR Preparation:

-

Dissolve 10-15 mg of 1-Cyclopentene-1-methanol in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

-

Filter through a small cotton plug if any turbidity (inorganic salts) is observed.

-

Note: If the OH peak is broad or obscuring other signals, add 1 drop of D₂O and shake to exchange the proton.

-

-

IR Preparation:

-

Neat Oil: Place 1 drop between NaCl or KBr plates (thin film).

-

ATR: Place 1 drop directly on the diamond/ZnSe crystal. Ensure the background is subtracted.

-

References

-

Morales-Serna, J. A., et al. (2011).[2] "Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates." Synthesis, 2011(09), 1375-1382. (Source of experimental 1H NMR data).

-

National Institutes of Health (NIH) - PubChem. "1-Cyclopentene-1-methanol (CID 11051584)." PubChem Database. (Source of identifiers and physical properties).

- National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS).

-

BenchChem. "Spectroscopic Analysis of Cyclic Alkenes." (General reference for synthesis and handling).

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 1-Cyclopentene-1-methanol

This Application Note is structured to provide a comprehensive, scalable technical guide for the synthesis of 1-Cyclopentene-1-methanol (CAS 1605-97-6) . It prioritizes the most robust industrial route—the hydride reduction of methyl 1-cyclopentenecarboxylate—while discussing alternative pathways for context.

Abstract & Strategic Overview

1-Cyclopentene-1-methanol (CAS 1605-97-6) is a critical allylic alcohol intermediate used in the synthesis of carbocyclic nucleosides, fragrances, and functionalized cyclopentane derivatives. While several routes exist, including the dehydration of 1-(hydroxymethyl)cyclopentanol, the reduction of methyl 1-cyclopentenecarboxylate is the superior scalable method. It offers higher regioselectivity, avoiding the thermodynamic equilibration issues associated with dehydration routes (which often yield mixtures of endo- and exocyclic alkenes).

This guide details a robust Reductive Protocol using Lithium Aluminum Hydride (LiAlH₄) for laboratory scale, with specific notes on adapting to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al) for kilo-scale operations.

Key Advantages of Selected Route

-

Regiocontrol: Preserves the position of the double bond (conjugated system).

-

Scalability: Avoids high-temperature distillations required to separate isomers in dehydration routes.

-

Atom Economy: High conversion rates with manageable byproducts.

Retrosynthetic Analysis & Pathway Logic

The synthesis targets the reduction of the ester moiety at the C1 position of the cyclopentene ring.

Figure 1: Strategic pathway focusing on direct ester reduction to minimize isomeric byproducts.

Experimental Protocol: Hydride Reduction

Method A: LiAlH₄ Reduction (Laboratory Scale: 10–50g)

This protocol uses Lithium Aluminum Hydride (LiAlH₄), a standard laboratory reductant. For safety and yield, strict adherence to the quenching protocol is required to prevent aluminum emulsion formation.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Methyl 1-cyclopentenecarboxylate | 126.15 | 1.0 | Substrate |

| LiAlH₄ (2.4 M in THF) | 37.95 | 0.6–0.75 | Reductant |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous (0.5 M conc.) |

| Sodium Sulfate (Na₂SO₄) | 142.04 | N/A | Drying Agent |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

) or Argon.[8] -

Catalyst Preparation: Charge the flask with anhydrous THF. Cool to 0°C using an ice/water bath. Carefully add LiAlH₄ solution (or suspend solid LiAlH₄) under inert flow.

-

Critical: Ensure LiAlH₄ is in slight excess (0.6–0.75 molar equiv relative to ester, providing 2.4–3.0 hydride equiv).

-

-

Addition: Dissolve Methyl 1-cyclopentenecarboxylate in anhydrous THF (1:1 v/v). Add this solution dropwise to the LiAlH₄ suspension over 30–45 minutes.

-

Control: Maintain internal temperature <10°C to prevent runaway exotherms.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–3 hours.

-

Monitoring: Check completion via TLC (Hexane:EtOAc 4:1) or GC-MS. The ester spot (

) should disappear, replaced by the alcohol (

-

-

Fieser Quench (Crucial for Scale): Cool the mixture back to 0°C. Quench carefully in this specific order for every x grams of LiAlH₄ used:

-

Add x mL Water (slowly).

-

Add x mL 15% aqueous NaOH.

-

Add 3x mL Water.

-

-

Workup: Warm to RT and stir for 30 minutes until a granular white precipitate (Lithium Aluminate) forms. Filter through a pad of Celite.[6] Wash the cake with diethyl ether or THF.

-

Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Distillation: Purify the crude oil via vacuum distillation (approx. bp 70–75°C at 15 mmHg) to obtain a clear, colorless liquid.

-

Method B: Red-Al Reduction (Process Scale: >1 kg)

For larger scales, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over LiAlH₄ due to its solubility in toluene (eliminating slurry handling) and higher thermal stability.

Modifications for Red-Al:

-

Solvent: Toluene (preferred over THF for higher boiling point safety).

-

Temperature: Can be run at 0°C to RT, or gently heated if kinetics are slow.

-

Quench: Use a Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution to break down the aluminum complex, as Red-Al emulsions can be stubborn.

Process Safety & Engineering Controls

Handling hydride reducing agents at scale requires rigorous safety protocols.

Figure 2: The "Fieser" quenching logic to ensure safe disposal of active hydrides and easy filtration.

Critical Hazards:

-

Hydrogen Evolution: The quench generates large volumes of

gas. Ensure ventilation turnover rates are calculated to keep -

Exotherm: The reduction is highly exothermic. Jacket cooling is mandatory for reactors >5L.

Analytical Characterization

Product: 1-Cyclopentene-1-methanol CAS: 1605-97-6 Appearance: Colorless liquid

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl₃, 400 MHz) | |

| 13C NMR | Signals for C=C quaternary, C=C methine, CH₂OH, and ring CH₂ carbons. |

| IR Spectroscopy | Broad stretch ~3300 cm⁻¹ (O-H), 1650 cm⁻¹ (C=C weak). |

| Boiling Point | ~162–164°C (Atmospheric); ~72°C (12 mmHg). |

References

-

Reduction of Conjugated Esters: Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride.[7][10][11][12]. (Foundational text for LiAlH4 reduction of esters to allylic alcohols).

-

Red-Al Process Safety: Kment, H. et al. Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)..

-

Alternative Dehydration Route: Dehydration of 1-hydroxymethylcyclopentanol.. (General reference for acid-catalyzed dehydration selectivity issues).

- Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Source of the Fieser workup stoichiometry).

Sources

- 1. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. orgosolver.com [orgosolver.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

Catalytic Oxidation of 1-Cyclopentene-1-methanol to Aldehyde: Application Notes and Protocols

Abstract

The selective oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a cornerstone transformation in synthetic organic chemistry, yielding valuable intermediates for the fragrance, pharmaceutical, and fine chemical industries. This guide provides a comprehensive overview and detailed protocols for the catalytic oxidation of 1-cyclopentene-1-methanol to 1-cyclopentene-1-carboxaldehyde. We will explore various catalytic systems, delving into the mechanistic rationale behind their efficacy and providing field-proven, step-by-step protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this specific transformation.

Introduction: The Significance of Allylic Aldehyde Synthesis

The selective oxidation of allylic alcohols presents a unique challenge in organic synthesis. The desired product, an α,β-unsaturated aldehyde, is itself susceptible to further oxidation to a carboxylic acid, and the allylic double bond can also be a site for unwanted side reactions. Therefore, the choice of oxidant and catalyst is critical to achieving high selectivity and yield. 1-Cyclopentene-1-carboxaldehyde, the target molecule in this guide, is a key building block in the synthesis of various complex organic molecules. Its controlled and efficient synthesis is of paramount importance.

This guide will focus on three primary catalytic systems that have demonstrated high efficacy for the selective oxidation of allylic alcohols:

-

Manganese Dioxide (MnO₂): A classic, mild, and highly selective heterogeneous oxidant.

-

TEMPO-Based Systems (e.g., Cu(I)/TEMPO): A versatile and highly efficient homogeneous catalytic system utilizing a stable nitroxyl radical.

-

Palladium-Based Catalysis (e.g., Pd(OAc)₂): A powerful method for aerobic oxidation, offering green chemistry advantages.

Mechanistic Considerations: The "Why" Behind the "How"

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The selective oxidation of allylic alcohols generally proceeds through pathways that favor the reactivity of the allylic position over other functional groups.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for allylic and benzylic alcohols. The reaction is heterogeneous, occurring on the surface of the MnO₂ solid. The mechanism is believed to involve a radical pathway.[1][2] The alcohol adsorbs onto the surface of the MnO₂, followed by a one-electron transfer to form a radical cation intermediate. Subsequent deprotonation and another one-electron transfer yield the aldehyde and Mn(II) oxide. The requirement for a large excess of the reagent and the need for proper activation are notable considerations for this method.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that acts as a catalyst in the presence of a co-oxidant. In copper-catalyzed systems, a Cu(I) species is oxidized to Cu(II), which then facilitates the oxidation of the alcohol in conjunction with TEMPO.[3][4] The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO. This ion selectively oxidizes the alcohol to the aldehyde while being reduced back to the hydroxylamine form. The co-oxidant then regenerates the N-oxoammonium ion, completing the catalytic cycle.[3] This method offers the advantage of using a catalytic amount of the TEMPO reagent and often employs molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process.[4][5]

Palladium-Catalyzed Aerobic Oxidation

Palladium-based catalysts are highly effective for the aerobic oxidation of a wide range of alcohols.[6][7] The mechanism is thought to involve the formation of a palladium(II)-alkoxide intermediate. A subsequent β-hydride elimination step yields the aldehyde, a palladium(0) species, and a proton. The palladium(0) is then re-oxidized to palladium(II) by molecular oxygen, regenerating the active catalyst.[6] The choice of ligands and reaction conditions can significantly influence the selectivity and efficiency of the oxidation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each experimental choice.

Protocol 1: Selective Oxidation using Activated Manganese Dioxide

This protocol is valued for its high selectivity and mild reaction conditions, minimizing over-oxidation.

Materials:

-

1-Cyclopentene-1-methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for higher temperatures)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Workflow Diagram:

Caption: Workflow for MnO₂ Oxidation.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclopentene-1-methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 eq). Note: The activity of MnO₂ can vary significantly between batches. It is crucial to use a highly active form. The large excess is necessary to drive the reaction to completion.[8]

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

-

Isolation: Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

-

Purification: The crude aldehyde can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system.

Data Summary Table:

| Parameter | Value | Reference |

| Substrate | 1-Cyclopentene-1-methanol | - |

| Oxidant | Activated MnO₂ | [9] |

| Stoichiometry | 5-10 equivalents | [8] |

| Solvent | Dichloromethane (DCM) | [9] |

| Temperature | Room Temperature | [9] |

| Typical Yield | 70-90% | [8] |

Protocol 2: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation

This protocol offers an efficient and environmentally friendly approach using ambient air as the oxidant.[4][5]

Materials:

-

1-Cyclopentene-1-methanol

-

Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

-

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

-

2,2'-Bipyridine (bpy)

-

N-Methylimidazole (NMI)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Balloon filled with air or an air pump

Workflow Diagram:

Caption: Workflow for Cu(I)/TEMPO Catalyzed Oxidation.

Procedure:

-

Catalyst Preparation: In a round-bottom flask, combine Copper(I) Chloride (0.05 eq), 2,2'-bipyridine (0.05 eq), N-methylimidazole (0.1 eq), and TEMPO (0.1 eq) in anhydrous acetonitrile. Stir until a homogeneous solution is formed.

-

Reaction Initiation: Add 1-cyclopentene-1-methanol (1.0 eq) to the catalyst solution.

-

Aerobic Oxidation: Equip the flask with a balloon filled with air or gently bubble air through the reaction mixture using a needle. Stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC.

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting aldehyde by silica gel column chromatography.

Data Summary Table:

| Parameter | Value | Reference |

| Catalyst System | CuCl/bpy/NMI/TEMPO | [5] |

| Catalyst Loading | 5 mol% CuCl, 5 mol% bpy, 10 mol% NMI, 10 mol% TEMPO | [5] |

| Oxidant | Ambient Air | [4] |

| Solvent | Acetonitrile (MeCN) | [5] |

| Temperature | Room Temperature | [5] |

| Typical Yield | >90% | [4] |

Protocol 3: Palladium(II) Acetate Catalyzed Aerobic Oxidation

This protocol highlights a modern approach to selective allylic alcohol oxidation.[6]

Materials:

-

1-Cyclopentene-1-methanol

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Balloon filled with oxygen or an oxygen inlet

Workflow Diagram:

Caption: Workflow for Pd(OAc)₂ Catalyzed Oxidation.

Procedure:

-

Reaction Setup: To a round-bottom flask containing 1-cyclopentene-1-methanol (1.0 eq) dissolved in anhydrous toluene, add triethylamine (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.03 eq) to the reaction mixture.

-

Oxidation: Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon. Stir the reaction mixture at 45 °C. Monitor the reaction by TLC or GC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a short plug of silica gel to remove the palladium catalyst, eluting with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Data Summary Table:

| Parameter | Value | Reference |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [6] |

| Catalyst Loading | 3 mol% | [6] |

| Base | Triethylamine (Et₃N) | [6] |

| Oxidant | Oxygen (1 atm) | [6] |

| Solvent | Toluene | [6] |

| Temperature | 45 °C | [6] |

| Typical Yield | High | [6] |

Troubleshooting and Optimization

-

Low Conversion:

-

MnO₂: Ensure the manganese dioxide is highly activated. Increase the equivalents of MnO₂.

-

Cu/TEMPO: Check for impurities in the solvent or reagents that may poison the catalyst. Ensure an adequate supply of air/oxygen.

-

Pd(OAc)₂: The catalyst may be deactivated. Ensure anhydrous conditions.

-

-

Over-oxidation to Carboxylic Acid:

-

This is less common with these selective methods. If observed, reduce the reaction time or temperature. For TEMPO-based systems, ensure the reaction is not overly concentrated.

-

-

Isomerization of the Double Bond:

-

While generally not an issue with these protocols, prolonged reaction times or elevated temperatures could potentially lead to isomerization. Monitor the reaction closely and work up promptly upon completion.

-

Conclusion

The catalytic oxidation of 1-cyclopentene-1-methanol to its corresponding aldehyde is a critical transformation achievable through several reliable methods. The choice of protocol will depend on factors such as scale, cost, environmental considerations, and available equipment. Manganese dioxide offers a classic and highly selective, albeit stoichiometric, approach. The copper/TEMPO system provides a highly efficient and green catalytic alternative. Palladium-catalyzed aerobic oxidation represents another powerful and modern method. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and reproducibly synthesize 1-cyclopentene-1-carboxaldehyde for their diverse research and development needs.

References

-

Ansari, I. A., & Gree, R. (2001). A highly efficient 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) catalyzed reaction using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one as the terminal oxidant allows the conversion of various alcohols to their corresponding carbonyl compounds in high to excellent yields at room temperature in ethyl acetate, which is an environmentally friendly organic solvent. Organic Letters, 3(10), 1507–1509. [Link]

-

Babler, J. H., & Coghlan, M. J. (1976). A facile method for the conversion of allylic alcohols to α,β-unsaturated aldehydes. Synthetic Communications, 6(7), 469-474. [Link]

-

Genin, E., et al. (2009). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. Organic Letters, 11(15), 3262–3265. [Link]

-

Wilson, T. E., et al. (2014). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 136(4), 1292–1295. [Link]

-

Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation. Retrieved from [Link]

-

YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

-

Steves, J. E., & Stahl, S. S. (2013). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Organic Letters, 15(18), 4944–4947. [Link]

-

SLT. (2025). Can Allylic Alcohol Be Oxidized By Pcc. Retrieved from [Link]

-

Markó, I. E., et al. (2007). Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient and Inexpensive System. Angewandte Chemie International Edition, 46(48), 9204–9207. [Link]

-

TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]

-

AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Phukan, P., & Borah, B. J. (2021). Selective aerobic oxidation of benzylic and allylic alcohols catalyzed by Cu(OAc)2/TEMPO/Et2NH. Indian Journal of Chemistry - Section B, 60B(4), 589-593. [Link]

-

Parlett, C. M. A., et al. (2013). Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts. Catalysis Science & Technology, 3(10), 2634-2642. [Link]

-

Scribd. (n.d.). PCC and PDC in Alcohol Oxidation. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Retrieved from [Link]

-

MDPI. (2026). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. nanotrun.com [nanotrun.com]

- 9. Manganese Dioxide [commonorganicchemistry.com]

Application Note: Chemoselective Esterification of 1-Cyclopentene-1-methanol

Abstract

This application note details the optimized protocols for the esterification of 1-Cyclopentene-1-methanol (CAS 1120-80-5) , a critical allylic alcohol building block in the synthesis of pyrethroids, fragrances, and pharmaceutical intermediates. Unlike saturated alcohols, this substrate presents specific challenges due to the allylic nature of the hydroxyl group and the strain of the cyclopentene ring. This guide prioritizes base-promoted acylation and Steglich esterification over acid-catalyzed Fischer methods to prevent acid-mediated allylic rearrangement, double-bond migration, or polymerization.

Substrate Profile & Strategic Analysis

Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | (1-Cyclopenten-1-yl)methanol | |

| Molecular Weight | 98.14 g/mol | |

| Boiling Point | 162–164 °C (760 mmHg) | volatile; product esters often require high-vac distillation or column chromatography. |

| Density | 0.963 g/mL | |

| Solubility | DCM, THF, EtOAc, Alcohols | Immiscible with water. |